molecular formula C14H14FNO4S B12631529 N-(3-Fluoro-4-methoxyphenyl)-4-methoxybenzene-1-sulfonamide CAS No. 919486-87-6

N-(3-Fluoro-4-methoxyphenyl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B12631529
CAS No.: 919486-87-6
M. Wt: 311.33 g/mol
InChI Key: PDSURDYPRSUCAN-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methoxyphenyl)-4-methoxybenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with fluoro and methoxy groups. These substitutions can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-4-methoxyphenyl)-4-methoxybenzene-1-sulfonamide typically involves a multi-step reaction process. One common method starts with the preparation of 3-fluoro-4-methoxyaniline, which is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-4-methoxyphenyl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid.

    Reduction: Formation of 3-fluoro-4-methoxyaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Fluoro-4-methoxyphenyl)-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-methoxyphenyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. Additionally, the fluoro and methoxy groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)-4-methoxybenzene-1-sulfonamide: Lacks the fluoro substitution, which may result in different biological activities.

    N-(3-Fluoro-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide: Contains a chloro group instead of a methoxy group, potentially altering its chemical reactivity and biological properties.

    N-(3-Fluoro-4-methoxyphenyl)-4-methylbenzene-1-sulfonamide: Features a methyl group, which can influence its lipophilicity and pharmacokinetics.

Uniqueness

N-(3-Fluoro-4-methoxyphenyl)-4-methoxybenzene-1-sulfonamide stands out due to the presence of both fluoro and methoxy groups, which can synergistically enhance its chemical stability, binding affinity, and biological activity. These unique features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

919486-87-6

Molecular Formula

C14H14FNO4S

Molecular Weight

311.33 g/mol

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C14H14FNO4S/c1-19-11-4-6-12(7-5-11)21(17,18)16-10-3-8-14(20-2)13(15)9-10/h3-9,16H,1-2H3

InChI Key

PDSURDYPRSUCAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)F

Origin of Product

United States

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